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For researchers, scientists, and drug development professionals, the landscape of G12
targeted therapies is rapidly evolving. Once considered an undruggable target, the KRAS
oncogene and its various G12 mutations are now the focus of intense clinical investigation.
This guide provides a meta-analysis of studies involving therapies targeting KRAS G12C,
G12D, and G12V mutations, offering a comparative look at their performance, supported by
experimental data and detailed methodologies.

KRAS G12C Inhibitors: A Comparative Analysis

The most advanced G12 targeted therapies are inhibitors of the KRAS G12C mutation.
Sotorasib (AMG 510) and adagrasib (MRTX849) have led the charge, with several other
molecules now in clinical development. Meta-analyses of clinical trials provide a broad view of
their efficacy and safety.

In a meta-analysis of six prospective studies involving 563 patients with advanced or metastatic
non-small cell lung cancer (NSCLC), the overall objective response rate (ORR) for KRAS G12C
inhibitors was 37%, with a median progression-free survival (PFS) of 6.40 months.[1] Another
meta-analysis encompassing ten studies with 925 patients across various advanced solid
tumors harboring the KRAS G12C mutation reported a pooled ORR of 28.6% and a 12-month
overall survival (OS) rate of 47.8%.[2]

When comparing sotorasib and adagrasib directly in patients with previously treated advanced
KRAS G12C-mutated NSCLC, a matching-adjusted indirect comparison (MAIC) found similar
efficacy in terms of PFS and ORR.[3][4] However, sotorasib demonstrated a more favorable
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safety profile with lower odds of treatment-related adverse events (TRAES).[3][4] For patients
with baseline brain metastases, PFS point estimates favored sotorasib.[3][4][5]

Subgroup analyses have revealed varying efficacy across different cancer types. For instance,
the ORR for KRAS G12C inhibitors is generally higher in NSCLC (around 40-47%) compared
to colorectal cancer (CRC) (around 16.3%).[2][6]

Quantitative Data Summary: KRAS G12C Inhibitors in
NSCILC

. . Pooled Data Sotorasib Adagrasib
Efficacy Endpoint ] o
(Multiple Inhibitors) (Monotherapy) (Monotherapy)
Objective Response ~23.0% (across solid ~33.2% (across solid
37% - 47%][1][6]
Rate (ORR) tumors)[2] tumors)[2]
Median Progression-
) 6.3 - 13.8 months[6] 6.8 months 6.43 months[7]
Free Survival (PFS)
Median Overall
) 12.5 - 14.1 months[6] 12.5 months 12.6 months[7]
Survival (OS)
Median Duration of
8.89 - 18 months[1][6] 11.1 months 8.5 months

Response (DOR)

Adverse Events Profile of KRAS G12C Inhibitors

The most common treatment-related adverse events (TRAES) associated with KRAS G12C
inhibitors include diarrhea, nausea, fatigue, and vomiting.[1] The incidence of grade =3 AEs is
reported to be around 44%.[1] A pooled analysis showed that any grade TRAESs occurred in
79.3% of patients, with grade three or more TRAES in 24.4%.[2] Sotorasib has been reported to
have a better safety profile compared to adagrasib, with a lower incidence of any grade and
grade three or more TRAES.

Emerging Therapies for KRAS G12D and G12V

While KRAS G12C inhibitors have paved the way, the development of therapies for other G12
mutations, such as G12D and G12V, is gaining momentum. These mutations are prevalent in
highly aggressive cancers like pancreatic ductal adenocarcinoma (PDAC).
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KRAS G12D Targeted Therapies

A promising agent targeting the KRAS G12D mutation is zoldonrasib (RMC-9805). In a phase 1
trial for patients with NSCLC, zoldonrasib demonstrated a substantial tumor shrinkage in 61%
of the first 18 participants.[8] Another investigational drug, MRTX1133, is a selective, non-
covalent KRAS G12D inhibitor currently in a phase I/11 clinical trial for patients with advanced
solid tumors harboring this mutation.[9]

KRAS G12V Targeted Therapies

For the KRAS G12V mutation, research is largely focused on immunotherapeutic approaches.
Adoptive cell transfer therapy using engineered autologous T cells that target the KRAS G12V
mutant protein is being investigated in clinical trials for patients with solid tumors, including
pancreatic cancer.[10] Several clinical trials are currently recruiting patients with KRAS G12V
mutations to evaluate various T-cell receptor (TCR) engineered T-cell therapies.[11][12][13][14]

Pan-RAS Inhibitors: A Broader Approach

Recognizing the diversity of RAS mutations, pan-RAS inhibitors that target multiple RAS
isoforms are also in development. Daraxonrasib (RMC-6236) is a RAS(ON) multi-selective
inhibitor being evaluated in a Phase 3 trial against standard-of-care chemotherapy in patients
with previously treated metastatic pancreatic ductal adenocarcinoma.[15] This approach holds
the potential to treat a wider range of RAS-addicted cancers.

Experimental Protocols: A Glimpse into Key Clinical
Trials

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are
summaries of the protocols for key studies in the G12 targeted therapy space.

CodeBreaK 100 (Sotorasib)

e Design: A single-arm, open-label, multicenter Phase 1/2 trial.

o Patient Population: Patients with advanced solid tumors harboring the KRAS G12C mutation
who have progressed on prior therapy.
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« Intervention: Sotorasib administered orally at 960 mg once dalily.

e Primary Endpoints: Phase 1: Safety and tolerability. Phase 2: Objective response rate (ORR)
assessed by blinded independent central review (BICR) according to RECIST v1.1.

e Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall
survival (OS), and safety.

e Key Inclusion Criteria: Locally advanced or metastatic solid tumor with a KRAS G12C
mutation, ECOG performance status of O or 1.

o Key Exclusion Criteria: Active brain metastases.

KRYSTAL-1 (Adagrasib)

» Design: A multicenter, single-arm, open-label Phase 1/2 expansion cohort study.

o Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic
NSCLC who have received at least one prior systemic therapy.

e Intervention: Adagrasib 600 mg orally twice daily.
e Primary Endpoint: Phase 1: Safety. Phase 2: ORR.
e Secondary Endpoints: Safety and DOR.

e Key Inclusion Criteria: Locally advanced or metastatic NSCLC with KRAS G12C mutation,
previously treated with a platinum-based regimen and an immune checkpoint inhibitor, stable
brain metastases allowed.

» Key Exclusion Criteria: Patients who have received prior treatment with a KRAS G12C
inhibitor.

Phase 1 Trial of Zoldonrasib (RMC-9805)

o Design: A Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.

» Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation.
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« Intervention: Zoldonrasib administered orally at escalating doses.

e Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D).

e Secondary Endpoints: Pharmacokinetics, preliminary antitumor activity (ORR, DCR, DOR,
PFS).

¢ Key Inclusion Criteria: Advanced solid tumor with a documented KRAS G12D mutation,
refractory to or intolerant of standard therapies.

Key Exclusion Criteria: Symptomatic central nervous system (CNS) metastases.

Phase 1/2 Trial of MRTX1133

o Design: A Phase 1/2, multiple expansion cohort trial.

o Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation.
 Intervention: MRTX1133 as monotherapy or in combination with other agents.

e Primary Endpoints: Phase 1: Safety, tolerability, MTD, and RP2D. Phase 2: ORR.

e Secondary Endpoints: DOR, DCR, PFS, OS, and pharmacokinetics.

o Key Inclusion Criteria: Unresectable or metastatic solid tumor with a KRAS G12D mutation,
measurable disease for Phase 2 cohorts.

o Key Exclusion Criteria: Active brain metastases, prior treatment with a KRAS G12D inhibitor
(for Phase 1b and 2).[3][10][13][16]

Autologous TCR-T Cell Therapy for KRAS G12V

o Design: A single-center, open-label, single-arm, dose-escalation Phase 1/2 trial.[8]

» Patient Population: Patients with advanced solid tumors (e.g., pancreatic cancer) harboring a
KRAS G12V mutation and expressing a specific HLA allele (e.g., HLA-A*11:01).[2][17]
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« Intervention: Infusion of autologous T cells genetically engineered to express a TCR that
targets the mutant KRAS G12V protein.[2][17] This is often preceded by lymphodepleting
chemotherapy.[2]

e Primary Endpoint: Safety and tolerability.

e Secondary Endpoints: Efficacy (ORR, DOR, PFS, OS) and in vivo survival of the engineered
T cells.

» Key Inclusion Criteria: Pathologically confirmed advanced cancer with KRAS G12V mutation,
specific HLA type, good performance status (ECOG 0 or 1).[2][17]

o Key Exclusion Criteria: Active brain metastases, prior cell therapy targeting the same
mutation.[2]

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved in G12 targeted therapies, the following
diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
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Caption: Simplified KRAS Signaling Pathway and Mechanism of G12 Inhibition.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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